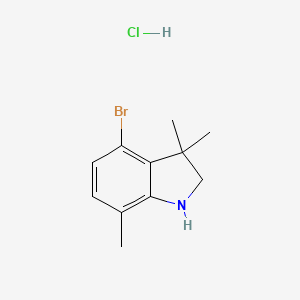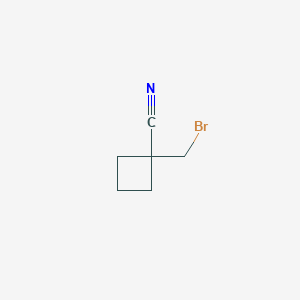
1-(Bromomethyl)cyclobutane-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Bromomethyl)cyclobutane-1-carbonitrile is an organic compound with the molecular formula C6H8BrN It features a cyclobutane ring substituted with a bromomethyl group and a nitrile group
準備方法
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)cyclobutane-1-carbonitrile can be synthesized through several methods. One common approach involves the bromination of cyclobutanecarbonitrile using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for commercial applications.
化学反応の分析
Types of Reactions: 1-(Bromomethyl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the cyclobutane ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Nucleophilic Substitution: Substituted cyclobutane derivatives with various functional groups.
Reduction: Cyclobutylmethylamine.
Oxidation: Cyclobutanecarboxylic acid derivatives.
科学的研究の応用
1-(Bromomethyl)cyclobutane-1-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving nitrile and bromomethyl groups.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as polymers and resins.
作用機序
The mechanism of action of 1-(Bromomethyl)cyclobutane-1-carbonitrile depends on the specific reactions it undergoes. For example:
Nucleophilic Substitution: The bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds.
Reduction: The nitrile group is reduced to an amine through the transfer of hydrogen atoms, facilitated by reducing agents or catalysts.
Oxidation: The compound undergoes oxidation through the addition of oxygen atoms or the removal of hydrogen atoms, leading to the formation of carboxylic acids or other oxidized derivatives.
類似化合物との比較
1-(Bromomethyl)cyclobutane-1-carbonitrile can be compared with other similar compounds, such as:
Cyclobutanecarbonitrile: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
1-(Chloromethyl)cyclobutane-1-carbonitrile: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity and reaction conditions.
Cyclobutylmethylamine: The reduced form of this compound, lacking the nitrile group and exhibiting different chemical properties.
The uniqueness of this compound lies in its combination of a bromomethyl group and a nitrile group on a cyclobutane ring, providing a versatile platform for various chemical transformations and applications.
特性
IUPAC Name |
1-(bromomethyl)cyclobutane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN/c7-4-6(5-8)2-1-3-6/h1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMERHTBBQWPUKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CBr)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-Chloro-2-ethyl-7-methylthieno[3,2-d]pyrimidine](/img/structure/B2670817.png)
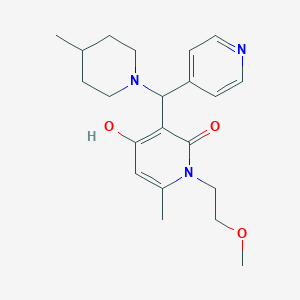
![1-(4-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)phenyl)ethanone](/img/structure/B2670819.png)
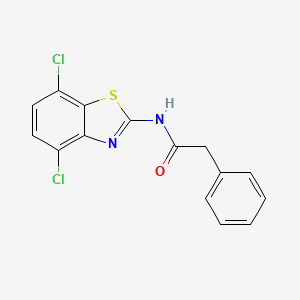
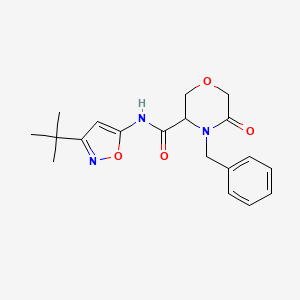
![N-ethyl-N'-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide](/img/structure/B2670823.png)
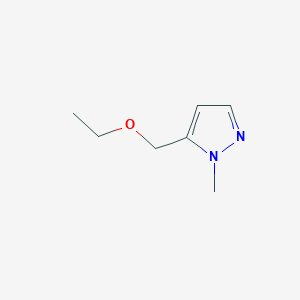
![5-{[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]sulfamoyl}-2-methoxybenzamide](/img/structure/B2670827.png)
![N-(1-cyanocyclohexyl)-2-[4-nitro-2-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2670828.png)
![Ethyl 2-[[2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]acetate](/img/structure/B2670829.png)
![5-benzyl-7,8-dimethoxy-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2670831.png)
![2-{6,7-dimethoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}-N-(3-methylphenyl)acetamide](/img/structure/B2670832.png)

